molecular formula C10H10ClFO3 B14024214 Ethyl 2-chloro-4-fluoro-3-methoxybenzoate

Ethyl 2-chloro-4-fluoro-3-methoxybenzoate

Cat. No.: B14024214
M. Wt: 232.63 g/mol
InChI Key: RYLGSXSCOFGFSV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups, and the carboxylic acid group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-fluoro-3-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-chloro-4-fluoro-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Hydrolysis: 2-chloro-4-fluoro-3-methoxybenzoic acid and ethanol.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Ethyl 2-chloro-4-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluoro-3-methoxybenzoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of chlorine, fluorine, and methoxy groups can enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-fluoro-3-methoxybenzoate
  • Methyl 2,4-dichloro-5-fluorobenzoate
  • Ethyl 3-chloro-2-fluoro-4-methoxybenzoate

Comparison: Ethyl 2-chloro-4-fluoro-3-methoxybenzoate is unique due to the specific positioning of its substituents on the benzene ring. This positioning can influence its reactivity and binding properties compared to similar compounds. For example, the presence of the methoxy group at the 3-position can enhance electron density on the benzene ring, affecting its reactivity in substitution reactions. Additionally, the combination of chlorine and fluorine atoms can provide a balance of steric and electronic effects, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

ethyl 2-chloro-4-fluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-5-7(12)9(14-2)8(6)11/h4-5H,3H2,1-2H3

InChI Key

RYLGSXSCOFGFSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)OC)Cl

Origin of Product

United States

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